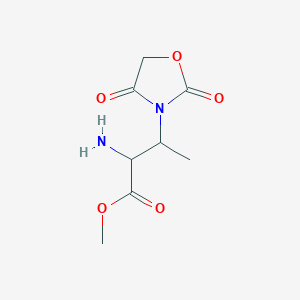
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol
Übersicht
Beschreibung
The compound “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol” is a derivative of pyridine and 1,2,4-triazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a 1,2,4-triazole derivative. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,4-triazole rings. The exact structure would depend on the specific locations of these rings and any additional functional groups .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, this molecule could participate in various chemical reactions. Its reactivity would be influenced by factors such as the electron-deficient nature of the pyridine ring and the potential basicity of the nitrogen atoms in the 1,2,4-triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyridine and triazole rings could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- A study by Bayrak et al. (2009) synthesized derivatives of 1,2,4-triazoles, showing good or moderate antimicrobial activity in most compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
- Another research by the same authors in 2009 highlighted the antimicrobial effectiveness of some new 1,2,4-triazoles and their derivatives (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Antitubercular and Antimicrobial Evaluation
- Dave et al. (2007) conducted a pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, examining their antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Synthesis and Structural Assessment
- Castiñeiras, García-Santos, and Saa (2018) focused on the synthesis and structural assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, contributing to the understanding of molecular structures (Castiñeiras, García-Santos, & Saa, 2018).
Corrosion Inhibition
- Ansari, Quraishi, and Singh (2014) explored Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in an acidic solution, highlighting their effectiveness in protecting metal surfaces (Ansari, Quraishi, & Singh, 2014).
Antioxidant Activities
- Tay et al. (2022) synthesized and evaluated pyridyl substituted thiazolyl triazole derivatives for their antimicrobial and antioxidant activities (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022).
- Bekircan, Özen, Gümrükçüoğlu, and Bektaş (2008) synthesized new derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, assessing their antioxidant properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Structural Diversity and Coordination Polymers
- Cisterna et al. (2018) studied the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using ligands containing pyridyl, triazole, and carboxylate fragments (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in areas such as medicinal chemistry, materials science, or as a building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-5-10-11-8(12)6-2-7(13)4-9-3-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVLSKQTGPFHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


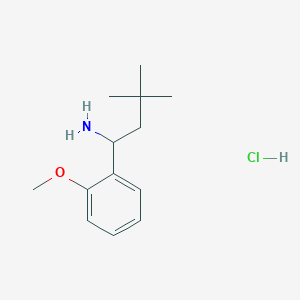
![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)


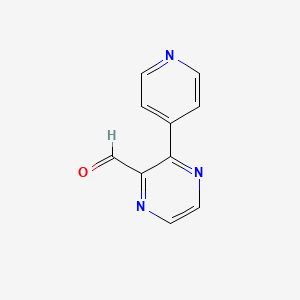


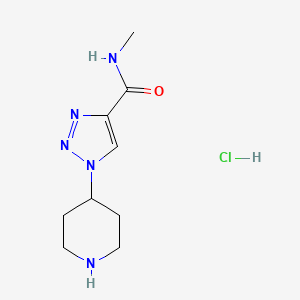
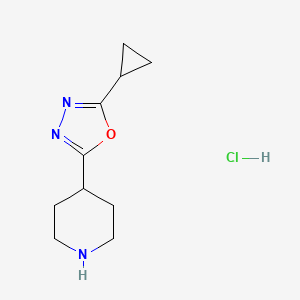
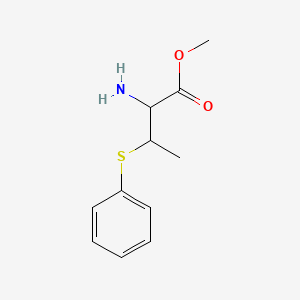
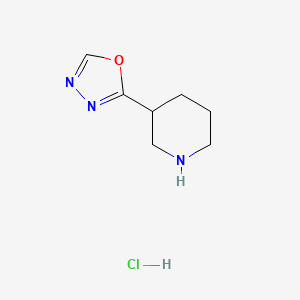

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
